Cas no 1058189-41-5 (ethyl 2-(1-methanesulfonylpiperidine-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate)

Ethyl 2-(1-methanesulfonylpiperidine-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate is a heterocyclic compound featuring a fused thiazolo[5,4-c]pyridine core with a methanesulfonyl-substituted piperidine amide moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or protease modulators due to its rigid bicyclic framework and sulfonamide functionality. The ethyl ester group enhances solubility and facilitates further derivatization. Its synthetic versatility and well-defined stereochemistry make it a valuable intermediate for drug discovery. The compound’s stability under physiological conditions and compatibility with standard coupling reactions further underscore its applicability in targeted therapeutic development.
ethyl 2-(1-methanesulfonylpiperidine-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate structure
1058189-41-5 structure
Product Name:ethyl 2-(1-methanesulfonylpiperidine-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
CAS No:1058189-41-5
MF:C16H24N4O5S2
MW:416.515561103821
CID:6466369
Update Time:2025-10-29

ethyl 2-(1-methanesulfonylpiperidine-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(1-methanesulfonylpiperidine-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
    • BYXMGXSEQJHNNU-UHFFFAOYSA-N
    • Inchi: 1S/C16H24N4O5S2/c1-3-25-16(22)19-8-6-12-13(10-19)26-15(17-12)18-14(21)11-5-4-7-20(9-11)27(2,23)24/h11H,3-10H2,1-2H3,(H,17,18,21)
    • InChI Key: BYXMGXSEQJHNNU-UHFFFAOYSA-N
    • SMILES: C1N(C(OCC)=O)CCC2N=C(NC(C3CCCN(S(C)(=O)=O)C3)=O)SC1=2

ethyl 2-(1-methanesulfonylpiperidine-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate Pricemore >>

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ethyl 2-(1-methanesulfonylpiperidine-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate Related Literature

Additional information on ethyl 2-(1-methanesulfonylpiperidine-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

Professional Introduction to Ethyl 2-(1-methanesulfonylpiperidine-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate (CAS No. 1058189-41-5)

Ethyl 2-(1-methanesulfonylpiperidine-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the thiazolo[5,4-c]pyridine scaffold, which is a privileged structure in medicinal chemistry known for its biological activity. The presence of multiple pharmacophoric groups, including an amide linkage and a methanesulfonyl group, makes this molecule a promising candidate for further exploration in drug discovery.

The CAS number 1058189-41-5 uniquely identifies this compound and distinguishes it from other molecules with similar chemical properties. This specificity is crucial in ensuring the accuracy of research and development processes, as well as in regulatory compliance. The compound's molecular formula and structural features suggest potential interactions with biological targets, making it an intriguing subject for structure-activity relationship (SAR) studies.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater precision. The thiazolo[5,4-c]pyridine core is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the 1-methanesulfonylpiperidine-3-amido moiety further enhances the compound's potential by introducing additional hydrogen bonding capabilities and improving solubility.

One of the most exciting aspects of Ethyl 2-(1-methanesulfonylpiperidine-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate is its potential application in the development of neurological therapies. The thiazole ring is particularly relevant in this context, as it has been shown to interact with various neurotransmitter receptors and ion channels. Furthermore, the amide group can serve as a linker for further derivatization, allowing chemists to fine-tune the compound's pharmacological profile.

In vitro studies have begun to explore the pharmacokinetic properties of this compound. Preliminary data suggest that it exhibits good oral bioavailability and moderate metabolic stability, which are critical factors for any drug candidate. Additionally, the compound's solubility profile appears favorable for formulation into oral dosage forms, which would be advantageous for patient compliance.

The synthesis of Ethyl 2-(1-methanesulfonylpiperidine-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the thiazole ring through cyclization reactions and the introduction of the amide linkage via nucleophilic substitution or condensation reactions. Advanced synthetic techniques such as flow chemistry have been explored to improve reaction efficiency and scalability.

As research continues to uncover new therapeutic targets and mechanisms of action, compounds like Ethyl 2-(1-methanesulfonylpiperidine-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate are likely to play a crucial role in developing novel treatments for various diseases. The integration of high-throughput screening technologies with traditional medicinal chemistry approaches will further accelerate the discovery process.

The safety profile of this compound is also under investigation. Preliminary toxicology studies have shown no significant adverse effects at tested doses; however,long-term studies are necessary to fully assess its safety and potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential to ensure comprehensive characterization before clinical trials can begin.

The future directions for research on Ethyl 2-(1-methanesulfonylpiperidine-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate include exploring its mechanism of action in detail,as well as developing analogs with enhanced potency or selectivity。The versatility of the thiazolo[5,4-c]pyridine scaffold allows for numerous structural modifications,opening up possibilities for tailored drug design。

In conclusion,Ethyl 2-(1-methanesulfonylpiperidine-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate represents a significant advancement in pharmaceutical chemistry。Its unique structural features and promising biological activities make it a valuable asset in drug discovery efforts。With continued research and development,this compound has the potential to contribute to the treatment of various diseases and improve patient outcomes worldwide。

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